1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1041604-40-3
VCID: VC0346838
InChI: InChI=1S/C12H14ClN3O3S/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3
SMILES: CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N
Molecular Formula: C12H14ClN3O3S
Molecular Weight: 315.78g/mol

1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine

CAS No.: 1041604-40-3

Cat. No.: VC0346838

Molecular Formula: C12H14ClN3O3S

Molecular Weight: 315.78g/mol

* For research use only. Not for human or veterinary use.

1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine - 1041604-40-3

Specification

CAS No. 1041604-40-3
Molecular Formula C12H14ClN3O3S
Molecular Weight 315.78g/mol
IUPAC Name 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine
Standard InChI InChI=1S/C12H14ClN3O3S/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3
Standard InChI Key CTLBCCKXVBVYRI-UHFFFAOYSA-N
SMILES CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N

Introduction

Chemical Identity and Structure

Nomenclature and Identification

1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a complex heterocyclic compound with several distinctive structural elements. The compound is registered with CAS number 1041604-40-3, which serves as its unique chemical identifier in scientific databases and chemical registries. The IUPAC name, which systematically describes its structure, is 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine. This nomenclature precisely identifies the compound's structural arrangement, emphasizing its core 1,2,4-oxadiazole ring system and the positioning of its functional groups.

Structural Features

The compound's architecture revolves around a central 1,2,4-oxadiazole heterocyclic ring system. This five-membered ring contains three heteroatoms - one oxygen and two nitrogen atoms - arranged in a specific sequence that defines the 1,2,4-oxadiazole classification. The ring is substituted at position 3 with a 4-chlorophenyl group, which consists of a benzene ring with a chlorine atom at the para position. At position 5 of the oxadiazole ring, there is a propan-1-amine chain that also contains a methylsulfonyl group at position 3 of this chain. This creates a molecule with multiple functional centers that can potentially participate in various chemical and biological interactions.

Physical and Chemical Properties

Chemical Composition and Structural Formula

The molecular formula of the compound is C12H14ClN3O3S, indicating it contains 12 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. This elemental composition provides insight into the compound's potential reactivity and physicochemical characteristics. The structural representation can be expressed through various chemical notations, as shown in Table 1.

Table 1: Chemical Identifiers and Structural Representations

ParameterValue
CAS Number1041604-40-3
Molecular FormulaC12H14ClN3O3S
Molecular Weight315.78 g/mol
IUPAC Name1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine
SMILES NotationCS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C12H14ClN3O3S/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3
InChIKeyCTLBCCKXVBVYRI-UHFFFAOYSA-N

Structural Characteristics and Functional Groups

The compound contains several key functional groups that contribute to its chemical behavior:

  • The 1,2,4-oxadiazole ring: A heterocyclic structure that can participate in various interactions including hydrogen bonding and π-π stacking.

  • 4-Chlorophenyl group: The presence of a halogen substituent (chlorine) on the phenyl ring likely influences the compound's lipophilicity and electron distribution.

  • Methylsulfonyl group: This functional group (CH3-SO2-) contains a sulfur atom in a high oxidation state and can act as a hydrogen bond acceptor.

  • Primary amine: The terminal -NH2 group can act as both a hydrogen bond donor and acceptor, potentially enhancing the compound's solubility in aqueous environments.

Related Compounds and Structural Analogs

Structural Analogs

An examination of the available literature reveals that 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has structural similarities to other oxadiazole-containing compounds. One such analog is 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine, which differs only in that it contains a methylsulfanyl (-SCH3) group instead of a methylsulfonyl (-SO2CH3) group . This compound has the CAS number 1573548-16-9 and a slightly lower molecular weight of 283.78 g/mol due to the lower oxidation state of the sulfur atom .

Comparison with Other Oxadiazole Derivatives

Another class of related compounds includes oxadiazoles with different substituents, such as 3-(4-chlorophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole (Chemical ID: 4953-1785) . This compound shares the 3-(4-chlorophenyl)-1,2,4-oxadiazole core structure but differs in the substituent at position 5. It has a molecular weight of 328.8 g/mol and contains a more complex [4-(propan-2-yl)phenoxy]methyl substituent instead of the 3-(methylsulfonyl)propan-1-amine group .

Table 2: Comparison of 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine with Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine1041604-40-3C12H14ClN3O3S315.78Reference compound
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine1573548-16-9C12H14ClN3OS283.78Contains methylsulfanyl instead of methylsulfonyl group
3-(4-chlorophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole4953-1785C18H17ClN2O2328.8Different substituent at position 5

Chemical Reactivity and Stability

Functional Group Reactivity

Based on the compound's structure, several potential reactivity patterns can be anticipated. The primary amine group (-NH2) is typically nucleophilic and can participate in various reactions including acylation, alkylation, and condensation reactions. The methylsulfonyl group (-SO2CH3) is generally stable but can undergo nucleophilic substitution under specific conditions. The 1,2,4-oxadiazole ring itself is relatively stable, though it may be susceptible to ring-opening under strong acidic or basic conditions.

Analytical Characterization

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for confirming its structure, with distinctive signals expected for the aromatic protons, methyl group adjacent to the sulfonyl, and the methylene and methine protons in the propyl chain. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the primary amine, sulfonyl group, and the heterocyclic ring. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure.

Chemical Identification Systems

The compound is uniquely identifiable through several standardized chemical notation systems. Its InChI (International Chemical Identifier) is InChI=1S/C12H14ClN3O3S/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3, which provides a machine-readable representation of its structure. Similarly, its SMILES notation, CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N, offers another standardized way to represent the molecular structure in a linear string format.

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